molecular formula C14H10IN3O4 B325423 N'-(3-iodobenzoyl)-2-nitrobenzohydrazide

N'-(3-iodobenzoyl)-2-nitrobenzohydrazide

Cat. No.: B325423
M. Wt: 411.15 g/mol
InChI Key: ODLUTCMXTVAKSL-UHFFFAOYSA-N
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Description

N'-(3-Iodobenzoyl)-2-nitrobenzohydrazide (molecular formula: C₁₄H₁₀I₂N₂O₂) is a benzohydrazide derivative characterized by two iodine substituents: one on the 3-position of the benzoyl group and another on the 2-position of the nitrobenzohydrazide moiety . Its structural identity is confirmed by SMILES (C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC(=CC=C2)I)I) and InChIKey (PASABWJCRRQCSD-JLGFQASFCB) . The iodine atoms enhance molecular polarizability and may facilitate halogen bonding in biological interactions.

Properties

Molecular Formula

C14H10IN3O4

Molecular Weight

411.15 g/mol

IUPAC Name

N//'-(3-iodobenzoyl)-2-nitrobenzohydrazide

InChI

InChI=1S/C14H10IN3O4/c15-10-5-3-4-9(8-10)13(19)16-17-14(20)11-6-1-2-7-12(11)18(21)22/h1-8H,(H,16,19)(H,17,20)

InChI Key

ODLUTCMXTVAKSL-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC(=CC=C2)I)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC(=CC=C2)I)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The following table compares N'-(3-iodobenzoyl)-2-nitrobenzohydrazide with key analogs:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Biological Activity Reference
This compound C₁₄H₁₀I₂N₂O₂ 3-Iodo (benzoyl), 2-nitro ~500 Potential AChE inhibitor; halogen bonding
N'-(4-Hydroxy-3-methoxybenzylidene)-2-nitrobenzohydrazide C₁₅H₁₃N₃O₅ 4-Hydroxy, 3-methoxy 315.28 Enhanced solubility due to -OH/-OCH₃
N'-[4-(Methylsulfanyl)benzylidene]-2-nitrobenzohydrazide C₁₅H₁₃N₃O₃S 4-Methylsulfanyl 315.35 Increased lipophilicity from -SCH₃
(E)-N′-(4-Hydroxybenzylidene)-2-nitrobenzohydrazide C₁₄H₁₁N₃O₄ 4-Hydroxy 285.26 Hydrogen bonding network (O–H···N)
N'-[(E)-(2-Methoxy-1-naphthyl)methylene]-2-nitrobenzohydrazide C₁₉H₁₅N₃O₄ 2-Methoxy-naphthyl 349.35 Extended aromatic system for π-π stacking

Key Observations :

  • Hydrogen-Bonding Groups (e.g., -OH, -OCH₃) : Compounds like N'-(4-Hydroxy-3-methoxybenzylidene)-2-nitrobenzohydrazide exhibit improved solubility and crystallinity due to intermolecular hydrogen bonds .
  • Lipophilic Groups (e.g., -SCH₃) : The methylsulfanyl group in increases hydrophobicity, which may improve membrane permeability but reduce aqueous solubility .

Structural and Crystallographic Insights

  • Hydrogen Bonding : In (E)-N′-(4-Hydroxybenzylidene)-2-nitrobenzohydrazide, intramolecular O–H···N and intermolecular N–H···O bonds stabilize the crystal lattice . The iodine substituents in the target compound may disrupt such networks, altering melting points or solubility.
  • Halogen Interactions: The iodine atoms in this compound could engage in halogen bonding with protein residues, a feature absent in non-halogenated analogs like N'-(4-hydroxybenzylidene) derivatives .

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